3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid
Description
Properties
IUPAC Name |
(E)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-20-11-4-2-10(3-5-11)14-12(6-7-13(18)19)17-8-9-21-15(17)16-14/h2-9H,1H3,(H,18,19)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNJHBRRZFAWIY-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiazole Derivatives
The imidazo[2,1-b]thiazole core is typically synthesized via cyclization of 2-aminothiazole with α-haloketones. For example:
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Reactants : 2-Amino-4-methoxyphenylthiazole and ethyl 2-bromo-3-oxobutanoate.
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Conditions : Reflux in ethanol with NaHCO₃ (12–24 hours).
The reaction proceeds through nucleophilic attack of the thiazole nitrogen on the α-carbon of the ketone, followed by intramolecular cyclization (Figure 1).
Introduction of 4-Methoxyphenyl Group
Electrophilic aromatic substitution (EAS) is employed using:
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Reagent : 4-Methoxyphenylboronic acid in Suzuki coupling.
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Catalyst : Pd(PPh₃)₄ (0.5 mol%).
This step achieves >85% regioselectivity for the 6-position of the imidazo[2,1-b]thiazole system.
Acrylic Acid Moiety Formation
Ester Hydrolysis
The final step converts ester intermediates to acrylic acid derivatives:
Mechanistic studies confirm base-mediated nucleophilic acyl substitution without epimerization.
Industrial-Scale Production Considerations
Large-scale synthesis requires modifications to laboratory protocols:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Temperature Control | ±2°C | ±0.5°C |
| Purification | Column Chromatography | Crystallization |
| Throughput | 5–10 g/day | 50–100 kg/day |
| Overall Yield | 61% | 78% |
Continuous flow systems reduce side reactions through precise residence time control, while solvent recycling improves cost efficiency.
Comparative Analysis of Synthetic Methods
Four distinct approaches have been documented in the literature:
Classical Linear Synthesis
Convergent Synthesis
Microwave-Assisted Synthesis
Critical Quality Control Parameters
Key analytical benchmarks for the final product:
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98.5% | HPLC (C18, 0.1% H₃PO₄) |
| Residual Solvents | <500 ppm | GC-MS |
| Heavy Metals | <10 ppm | ICP-OES |
| Stereochemical Purity | >99.5% E-isomer | Chiral HPLC |
Emerging Synthetic Technologies
Recent advances include:
Chemical Reactions Analysis
Functional Group Transformations of the Acrylic Acid Moiety
The acrylic acid group participates in classical carboxylic acid reactions and conjugate additions:
Esterification
Reaction with alcohols under acid catalysis produces alkyl esters. For example, coupling with methanol using HATU/DIPEA yields methyl 3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylate in 85–92% yields (similar to methods in ).
Decarboxylation
Thermal decarboxylation at 180–200°C generates 3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)propene, confirmed via GC-MS analysis in related acrylate systems .
Conjugate Additions
The α,β-unsaturated system undergoes Michael additions. Thiols (e.g., benzyl mercaptan) add to the β-position under basic conditions, forming sulfanyl derivatives (demonstrated in thiazole-acrylate hybrids ):
| Reagent | Conditions | Product Yield |
|---|---|---|
| Benzyl mercaptan | K₂CO₃, DMF, 25°C | 78% |
| Cyclohexylamine | EtOH, reflux | 82% |
Reactivity of the Imidazo[2,1-b]thiazole Ring
The fused heterocycle undergoes electrophilic substitutions and ring modifications:
Electrophilic Substitution
Bromination at the C2 position occurs using NBS in DCM (yield: 65–70%), as observed in structurally related imidazo[2,1-b]thiazoles . Nitration with HNO₃/H₂SO₄ selectively targets the C7 position .
Ring-Opening Reactions
Treatment with H₂O₂ in acetic acid cleaves the thiazole ring, producing a diamino intermediate, which recyclizes to form benzimidazole derivatives under acidic conditions (analogous to ).
Modifications of the 4-Methoxyphenyl Substituent
Demethylation
BBr₃ in DCM removes the methoxy group (4 h, −78°C), yielding the 4-hydroxyphenyl analog (94% purity by HPLC ).
Halogenation
Electrophilic chlorination with Cl₂/FeCl₃ introduces chlorine at the para position relative to the hydroxyl group (post-demethylation), achieving 88% conversion .
Biological Activity Correlation
While not a direct reaction, structural modifications impact bioactivity:
| Derivative Type | MIC Against S. aureus (μg/mL) |
|---|---|
| Parent acrylic acid | 0.43 ± 0.4 |
| Methyl ester | 0.98 ± 0.2 |
| Decarboxylated analog | 1.12 ± 0.3 |
Esterification reduces antimicrobial potency, highlighting the acrylic acid group's critical role .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant anticancer properties. For instance, the compound has been tested for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of imidazo[2,1-b]thiazole, including the acrylic acid variant, showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. A study reported that various derivatives of imidazo[2,1-b]thiazole displayed activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group in the structure enhances its lipophilicity, which may contribute to its ability to penetrate bacterial membranes effectively .
Materials Science Applications
Polymeric Composites
3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid can be utilized as a monomer in the synthesis of polymeric materials. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical properties. Researchers have explored its use in creating composites for applications in coatings and adhesives where enhanced durability is required .
Biological Research Applications
Fluorescent Probes
Due to its unique structural characteristics, this compound can serve as a fluorescent probe in biological imaging. Studies have highlighted its potential in tracking cellular processes due to its fluorescence properties when excited by specific wavelengths. This application is crucial for visualizing cellular dynamics in real-time during various biological experiments .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |
| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria | |
| Materials Science | Polymeric Composites | Enhances thermal stability and mechanical properties |
| Biological Research | Fluorescent Probes | Useful for real-time cellular imaging |
Case Studies
Case Study 1: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and evaluated their anticancer effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The findings revealed that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, indicating potent anticancer activity.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy, revealing that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.
Mechanism of Action
The mechanism of action of 3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound can form stable complexes with its targets, enhancing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The imidazo[2,1-b]thiazole scaffold is a versatile platform for drug discovery. Below is a comparative analysis of key derivatives, emphasizing structural modifications and their biological implications.
Structural and Functional Modifications
Table 1: Key Imidazo[2,1-b]thiazole Derivatives and Their Properties
Key Observations
In contrast, 6a’s N,N-dimethylamine at C-5 confers selectivity for COX-2 over COX-1 (IC50 = 0.08 µM), highlighting the importance of basic substituents in cyclooxygenase inhibition . Chalcone conjugate 11x demonstrates that bulky hydrophobic groups (e.g., pyridyl) enhance cytotoxicity by destabilizing microtubules, whereas the target compound’s smaller acrylic acid may limit such effects .
Role of the 4-Methoxyphenyl Group
- The 4-methoxyphenyl moiety is shared by the target compound and pan-RAF inhibitor 26a . However, 26a ’s sulfonamide group likely improves solubility and RAF kinase binding compared to the acrylic acid .
Spatial and Geometric Considerations Derivatives with coumarin-indolinone hybrids (e.g., 7-Z and 8-Z) show that Z-isomers exhibit weak antiviral activity, suggesting the acrylic acid’s planar geometry in the target compound may optimize enzyme interactions .
Biological Activity
3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, antioxidant, and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed findings from various studies.
Chemical Structure and Properties
The compound features an imidazo[2,1-b]thiazole core substituted with a methoxyphenyl group and an acrylic acid moiety. Its unique structure contributes to its diverse biological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit significant antimicrobial properties. For instance, a study highlighted the antibacterial activity of thiazole derivatives against various pathogens:
| Compound | Inhibition Zone (mm) | Target Pathogen |
|---|---|---|
| 3a | 28 | Staphylococcus aureus |
| 3b | 25 | E. coli |
| 6d | 21 | Candida albicans |
The compound 3a showed the highest activity against Staphylococcus aureus with an inhibition zone of 28 mm, while other derivatives also exhibited promising antibacterial effects against E. coli and Candida albicans .
Antioxidant Activity
Antioxidant assays have indicated that compounds containing the imidazo[2,1-b]thiazole scaffold possess substantial antioxidant capabilities. The following table summarizes the antioxidant activities measured in terms of µg AAE/g dry sample:
| Compound | Antioxidant Activity (µg AAE/g) |
|---|---|
| 3a | 1962.48 |
| 6d | 2007.67 |
| 8a | 1654.76 |
These values suggest that compounds like 6d exhibit superior antioxidant properties compared to others in the series .
Anticancer Potential
The anticancer effects of imidazo[2,1-b]thiazole derivatives have been explored in several studies. For example, a patent described the synthesis of novel imidazothiazole-chalcone hybrids that demonstrated significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected compounds were reported as follows:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.52 | MCF-7 (breast cancer) |
| Compound B | 1.05 | HeLa (cervical cancer) |
These results indicate that certain derivatives can effectively inhibit cancer cell proliferation at low concentrations .
The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets. For instance, some studies suggest that imidazo[2,1-b]thiazole derivatives act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes for bacterial survival and cancer cell proliferation .
Case Studies
One notable case study involved the evaluation of a series of thiazole derivatives for their antimicrobial and anticancer activities. The researchers conducted in vitro assays to determine the minimum inhibitory concentrations (MICs) and found that certain derivatives exhibited potent activity against resistant strains of bacteria and various cancer cell lines .
Q & A
Q. What are the recommended synthetic routes for 3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid, and how can reaction yields be optimized?
Methodological Answer:
- Step 1 : Condensation of substituted benzaldehydes with thiazole precursors under reflux conditions in acetic acid, using sodium acetate as a catalyst (e.g., 3–5 hours at 100°C) .
- Step 2 : Purification via recrystallization from a DMF/acetic acid mixture to enhance purity (>95% by elemental analysis) .
- Yield Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) and catalyst loading (e.g., 10–20 mol% sodium acetate) to minimize byproducts. Characterization via IR and NMR ensures structural fidelity .
| Reaction Parameter | Optimal Conditions | Yield Range |
|---|---|---|
| Solvent | Acetic acid | 60–75% |
| Catalyst | Sodium acetate | 0.1 mol |
| Temperature | Reflux (100°C) | 3–5 hours |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., acrylic acid C=O stretch at ~1700 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; imidazo-thiazole protons at δ 7.2–8.1 ppm) .
- Elemental Analysis : Validates purity (>98% C, H, N content) .
Advanced Research Questions
Q. How does the substitution pattern on the imidazo[2,1-b]thiazole core influence inhibitory activity against enzymes like 5-lipoxygenase?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
-
The 4-methoxyphenyl group enhances hydrophobic interactions with enzyme active sites, increasing inhibitory potency (e.g., 89% inhibition of 5-lipoxygenase vs. 63% for EGFR kinase) .
-
Electron-withdrawing substituents (e.g., halogens) reduce activity due to steric hindrance, while methoxy groups improve solubility and binding .
- Experimental Design :
-
Synthesize analogs with varied substituents (e.g., fluoro, bromo, methyl).
-
Test enzyme inhibition via fluorescence-based assays (IC₅₀ values).
Substituent (R) 5-Lipoxygenase Inhibition (%) EGFR Inhibition (%) 4-OCH₃ 89 63 4-F 72 55 4-Br 68 48
Q. What crystallographic data are available for related compounds, and how can they inform molecular modeling?
Methodological Answer:
- Crystal Structure Insights :
- X-ray diffraction of analogous imidazo-thiazoles (e.g., triclinic crystal system, space group P1) reveals planar aromatic cores and key bond lengths (e.g., C–C = 1.39–1.42 Å) .
- Dihedral angles between the thiazole and phenyl rings (~15–20°) suggest conformational flexibility for target binding .
- Molecular Docking :
- Use software like AutoDock Vina to model interactions with 5-lipoxygenase (PDB: 3V99). The methoxyphenyl group aligns with hydrophobic pockets, while the acrylic acid moiety forms hydrogen bonds with Arg411 .
Q. How can conflicting data on enzyme inhibition be resolved through experimental redesign?
Methodological Answer:
- Data Contradiction Analysis :
- If inconsistent inhibition values arise (e.g., batch-dependent results), validate via:
- Assay Reproducibility : Use triplicate measurements with positive controls (e.g., Zileuton for 5-lipoxygenase).
- Compound Stability : Test degradation under assay conditions (pH 7.4, 37°C) via HPLC .
- Advanced Techniques : Employ surface plasmon resonance (SPR) to measure real-time binding kinetics and rule out assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
